(S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate
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Overview
Description
“(S)-tert-Butyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate” is a research chemical, not intended for human or veterinary use. It has a molecular formula of C12H22N2O3 and a molecular weight of 242.31 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H22N2O3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 242.31 . Other physical and chemical properties like density (1.1±0.1 g/cm3), boiling point (340.8±42.0 °C at 760 mmHg), and flash point (159.9±27.9 °C) are also reported .Scientific Research Applications
Enantio- and Regioselective Syntheses
The compound has been utilized in the enantio- and regioselective syntheses of pyrrolidine derivatives. For instance, benzyl (3aS,6aR)-6,6-dimethyl-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate and its variants were synthesized from a common intermediate, showcasing the compound's versatility in organic synthesis (Andrews et al., 2003).
Cholinesterase Inhibitors
A series of compounds related to "(S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate" were prepared and evaluated as cholinesterase inhibitors. These studies indicated moderate inhibitory effects against acetylcholinesterase and butyrylcholinesterase, highlighting potential therapeutic applications (Pizova et al., 2017).
Hydrogen-Bonded Co-Crystal Structures
Research on benzoic acid–pyrrolidin-1-ium-2-carboxylate co-crystals revealed insights into hydrogen-bonded networks and chiral space group formation, demonstrating the compound's relevance in crystallography and material science (Chesna et al., 2017).
Metal–Organic Frameworks (MOFs)
The compound was involved in the synthesis of a novel metal-organic framework (MOF) designed for the effective removal of anionic dyes from aqueous solutions, indicating its utility in environmental applications and material chemistry (Zhao et al., 2020).
Molecular Docking Studies
Investigations into the structure-inhibitory potency relationships of proline-based carbamates, including analogs of "(S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate," have been supported by molecular docking studies. These studies are crucial for understanding the molecular basis of their biological activity and for the development of new therapeutic agents (Pizova et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
benzyl (3S)-3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(20-9-12-4-2-1-3-5-12)17-7-6-13(8-17)16-14-10-19-11-14/h1-5,13-14,16H,6-11H2/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFLPXLSIFBWSV-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC2COC2)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1NC2COC2)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.